molecular formula C12H16N2O3S B1198942 Tolpyrramide CAS No. 5588-38-5

Tolpyrramide

Cat. No. B1198942
CAS RN: 5588-38-5
M. Wt: 268.33 g/mol
InChI Key: RFVJKWJDUQOEML-UHFFFAOYSA-N
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Description

Tolpyrramide is a sulfonamide derivative with antihyperglycemic properties . It was used as an oral antidiabetic drug . The molecular formula of Tolpyrramide is C12H16N2O3S .


Molecular Structure Analysis

Tolpyrramide has a molecular formula of C12H16N2O3S . Its average mass is 268.332 Da and its monoisotopic mass is 268.088165 Da .

Scientific Research Applications

  • Weed Control in Agriculture : Tolpyrramide, identified as Tolpyralate, is used as an effective herbicide for weed control in corn. It has been shown to work effectively when combined with atrazine, providing better control of annual grass and broadleaf weeds compared to other herbicides (Metzger et al., 2018).

  • Medical Applications : In the medical field, Tolpyrramide, referred to as Tolperisone Hydrochloride (TH), exhibits muscle relaxant activity. Studies have explored its binding efficacy with human serum albumin (HSA), showing its potential utility in pharmacology and drug design (Rabbani et al., 2018).

  • Clinical Use of Tolperisone : Tolperisone is a centrally acting muscle relaxant, with a focus on its pharmacokinetics, pharmacodynamics, and clinical use. Its potential for further exploration in the medical field is highlighted, emphasizing its less sedative side effects compared to other muscle relaxants (Quasthoff et al., 2008).

  • Herbicide Efficacy Studies : Further studies on Tolpyrramide as Tolpyralate, applied alone or with atrazine, demonstrated its efficacy in weed control in corn. The research identified effective doses for various weed species, highlighting its agricultural importance (Osipitan et al., 2018).

Future Directions

The future directions for Tolpyrramide are not specified in the literature .

properties

IUPAC Name

N-(4-methylphenyl)sulfonylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-10-4-6-11(7-5-10)18(16,17)13-12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVJKWJDUQOEML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30204478
Record name Tolpyrramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolpyrramide

CAS RN

5588-38-5
Record name Tolpyrramide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolpyrramide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tolpyrramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30204478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLPYRRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W68DD2C7VG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JL Harvey, GP Larrick - Clinical Pharmacology & Therapeutics, 1965 - Wiley Online Library
Since 1959, when amphetamine inhalers were classed as prescription drugs, inhalers containing methamphetamine have come to be abused and misused by individuals to obtain an …
Number of citations: 0 ascpt.onlinelibrary.wiley.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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